2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is a piperazine derivative characterized by a meta-chlorophenyl substituent on the piperazine ring and an acetic acid moiety directly attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate solubility due to the polar carboxylic acid group and lipophilicity from the aromatic chlorophenyl group. Piperazine derivatives are widely explored in medicinal chemistry for their ability to interact with neurotransmitter receptors (e.g., dopamine, serotonin) and enzymes, making this compound a candidate for CNS-targeted therapies or antimicrobial applications .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBLLGGXYDLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3-chlorophenylpiperazine with chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, has applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves targeting the histamine H1 receptor as an antagonist, thereby affecting the histamine signaling pathway. Cetirizine's action inhibits the downstream effects of histamine, such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which leads to itching and pain.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of more complex molecules. The synthesis typically involves reacting 3-chlorophenylpiperazine with chloroacetic acid under controlled conditions, often with a base like sodium hydroxide to facilitate nucleophilic substitution. Purification methods such as recrystallization or chromatography are then used to obtain the desired product.
Biology This compound is studied for its potential effects on biological systems, particularly its interaction with various receptors.
Medicine It is investigated for potential therapeutic effects, especially in treating allergies and other conditions. The compound exhibits a high specific affinity for the histamine H1 receptor. By blocking this receptor, cetirizine inhibits the effects of histamine, alleviating symptoms associated with allergic reactions.
Industry this compound is used in developing new materials and as a reference standard in quality control. Large reactors and continuous flow systems can scale up its production in industrial settings. Quality control measures are implemented to ensure the final product's purity and consistency.
Chemical Reactions and Properties
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation may yield carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. Reduction may produce alcohols or amines.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydroxide in aqueous or organic solvents.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets. It is known to exhibit high affinity for histamine H1 receptors, which play a role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies .
Biological Activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the histamine H1 receptor. This article delves into its mechanism of action, pharmacokinetics, and various biological effects, supported by relevant data tables and research findings.
Primary Target : The primary target of cetirizine is the histamine H1 receptor .
Mode of Action : Cetirizine functions as an antagonist , inhibiting the action of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. By blocking the H1 receptor, cetirizine effectively reduces the downstream effects of histamine signaling, including vasodilation and increased vascular permeability.
Pharmacokinetics
Cetirizine exhibits high bioavailability and is primarily metabolized in the liver. Its pharmacokinetic profile includes:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours.
- Distribution : Widely distributed in the body with a volume of distribution of approximately 0.5 L/kg.
- Metabolism : Undergoes minimal hepatic metabolism; about 14% is metabolized.
- Excretion : Primarily excreted unchanged in urine.
Antiallergic Activity
Cetirizine's antagonistic action on the H1 receptor leads to significant relief from allergic reactions. Clinical studies have demonstrated its efficacy in reducing symptoms associated with allergic rhinitis and chronic urticaria.
Antimicrobial and Anticancer Properties
Recent research has explored the antimicrobial and anticancer activities of derivatives related to cetirizine:
- A study synthesized various derivatives and evaluated their in vitro antimicrobial activities using the tube dilution technique. Compounds showed significant antimicrobial activity comparable to standard drugs like ciprofloxacin .
- Another study assessed anticancer activity through MTT assays, indicating that certain derivatives exhibited promising cytotoxic effects against cancer cell lines, albeit less potent than established chemotherapeutics like 5-fluorouracil .
Study on Antiallergic Effects
In a controlled study involving mice subjected to passive cutaneous anaphylaxis tests, cetirizine demonstrated a dose-dependent reduction in the area of induced allergic reactions. The immunological doses (ID50) required for a 50% reduction in response were documented, showcasing its effectiveness in modulating immune responses .
Anticancer Activity Assessment
A comprehensive evaluation was conducted on new piperazinone compounds derived from cetirizine. The study utilized MTT assays to test cytotoxic effects on colon cancer (HT-29) and lung cancer (A549) cell lines. Results indicated that while some derivatives showed significant activity against these cancer lines, they were less effective than standard treatments .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antiallergic Effect | PCA Test | ID50: 0.05 μmol/kg |
| Antimicrobial Activity | Tube Dilution | Comparable to ciprofloxacin |
| Anticancer Activity | MTT Assay | Less potent than 5-fluorouracil |
Comparison with Similar Compounds
Substituent Position on the Piperazine Ring
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid (CAS: 1439904-41-2)
- This analog features a para-chlorophenyl group on the piperazine ring and an additional 4-fluorophenyl substituent on the acetic acid backbone.
- Key Differences :
The fluorine atom increases lipophilicity (logP), improving membrane permeability but possibly reducing aqueous solubility .
Levocetirizine Derivatives (e.g., Levocetirizine dihydrochloride, CAS: 130018-87-0)
- Contains a benzhydryl (diphenylmethyl) group on the piperazine and an ethoxy linker to the acetic acid.
- Key Differences :
- The ethoxy bridge and benzhydryl group are critical for antihistaminic activity, targeting H1 receptors. The absence of these groups in the target compound suggests divergent therapeutic applications .
Modifications to the Acetic Acid Moiety
- 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7) The acetic acid group is part of a larger quinolone scaffold. Key Differences:
- The quinolone core confers antibacterial activity by inhibiting DNA gyrase, a mechanism absent in the simpler acetic acid derivative .
- 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS: 551909-20-7) Features a ketone and extended carbon chain. Key Differences:
- The ketone group introduces metabolic susceptibility (e.g., reduction), while the longer chain may enhance binding to hydrophobic enzyme pockets .
Heterocyclic Core Variations
- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS: 53808-88-1)
- Replaces piperazine with a pyrazole ring.
- Key Differences :
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl Position : Meta-substitution (3-chlorophenyl) vs. para-substitution (4-chlorophenyl) influences receptor selectivity. For example, meta-substituted derivatives may favor serotonin receptor binding, while para-substituted analogs show affinity for dopamine receptors .
- Acetic Acid Functionalization : Direct attachment to piperazine (as in the target compound) vs. ethoxy-linked (as in Levocetirizine) affects solubility and metabolic stability. Ethoxy linkages prolong half-life but increase synthetic complexity .
Comparative Data Table
| Compound Name | CAS Number | Key Structural Features | Biological Activity | logP (Predicted) |
|---|---|---|---|---|
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid | - | Meta-Cl, acetic acid | CNS modulation, antimicrobial | 2.1 |
| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid | 1439904-41-2 | Para-Cl, 4-fluoro-phenyl | Receptor binding (dopaminergic) | 3.5 |
| Levocetirizine dihydrochloride | 130018-87-0 | Benzhydryl, ethoxy linker | Antihistaminic (H1 antagonist) | 2.8 |
| ND-7 (Quinolone derivative) | - | Quinolone core, piperazinyl-acetyl | Antibacterial (gyrase inhibitor) | 1.9 |
| 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | 551909-20-7 | Ketone, extended chain | Enzyme inhibition | 2.7 |
Q & A
Q. What are the established synthetic routes for 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, and what experimental parameters are critical for optimizing yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-chlorophenylpiperazine and a halogenated acetic acid derivative. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of piperazine to haloacetic acid minimizes unreacted starting material .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. Key Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield, ↓ side products |
| Solvent | DMF or THF | ↑ Reaction rate |
| Reaction Time | 12–24 hours | Completeness of reaction |
| Purification Method | Column chromatography | Purity >95% |
Q. How can structural characterization techniques such as X-ray crystallography and NMR spectroscopy confirm the molecular configuration of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the 3D arrangement of the piperazine ring and chlorophenyl group. For example, bond angles and torsion angles between the piperazine nitrogen and acetic acid moiety are critical for confirming stereoelectronic effects .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Q. What in vitro pharmacological assays are commonly used to evaluate the bioactivity of piperazine-based derivatives like this compound?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values). Use 3H-labeled ligands and Scatchard analysis for reproducibility .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition). Include positive controls (e.g., donepezil) and vehicle controls to normalize data .
- Cytotoxicity assays : MTT or resazurin-based assays in cell lines (e.g., HEK293) assess selectivity. Use triplicate wells and statistical validation (p<0.05) to minimize variability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations or molecular docking) guide the rational design of derivatives with enhanced target selectivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry of the compound and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient chlorophenyl groups may enhance π-π stacking with aromatic residues in target proteins .
- Molecular docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., 5-HT₁A). Prioritize derivatives with hydrogen bonds to Asp116 or hydrophobic interactions with Phe361 .
- MD simulations : Run 100-ns trajectories to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify rigid derivatives with sustained interactions .
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for piperazine-containing compounds?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Low oral absorption (e.g., <20%) may explain in vivo inefficacy despite in vitro potency .
- Metabolite identification : Incubate the compound with liver microsomes to detect inactive metabolites (e.g., N-oxidation products) .
- Dose-response reconciliation : Use Hill slope analysis to compare in vitro IC₅₀ and in vivo ED₅₀. Adjust dosing regimens to account for plasma protein binding .
Q. How can reaction engineering principles scale up synthesis while maintaining selectivity under non-ideal mixing conditions?
Methodological Answer:
- Scale-up via DOE : Apply a Box-Behnken design to optimize parameters like agitation rate (200–400 rpm) and reactant addition rate. Use ANOVA to identify critical factors (e.g., mixing efficiency impacts yield by ±15%) .
- Continuous flow reactors : Reduce residence time distribution (RTD) to prevent byproduct formation. For example, microreactors with 1 mL/min flow rate improve heat/mass transfer .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
